![molecular formula C13H14N2OS B2375108 3-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]benzonitrile CAS No. 2097867-33-7](/img/structure/B2375108.png)
3-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]benzonitrile
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Overview
Description
Pyrrolidine is a five-membered nitrogen-containing heterocyclic compound . It is a saturated scaffold and is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The presence of a pyrrolidine ring in a molecule can contribute to its stereochemistry and increase its three-dimensional coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various synthetic strategies . These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis pathway for “3-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]benzonitrile” would depend on the starting materials and reaction conditions.Chemical Reactions Analysis
The chemical reactions involving “3-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]benzonitrile” would depend on the specific conditions and reagents used. Pyrrolidine derivatives are known to participate in various types of reactions, including cycloadditions .Scientific Research Applications
- The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to design compounds for treating human diseases . The unique features of pyrrolidine include efficient exploration of pharmacophore space due to sp3 hybridization, stereogenicity of carbons, and non-planarity (referred to as “pseudorotation”).
- Researchers have synthesized derivatives of 3-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]benzonitrile to explore its pharmacological properties. For example, Asano et al. optimized the structure to create selective androgen receptor modulators (SARMs) .
Medicinal Chemistry and Drug Discovery
Mechanism of Action
The mechanism of action of “3-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]benzonitrile” would depend on its intended use. Pyrrolidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .
Future Directions
properties
IUPAC Name |
3-(3-methylsulfanylpyrrolidine-1-carbonyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-17-12-5-6-15(9-12)13(16)11-4-2-3-10(7-11)8-14/h2-4,7,12H,5-6,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNULGOTBDIEON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCN(C1)C(=O)C2=CC=CC(=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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